“4-Bromo-6-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H5BrF3N . It is a solid substance .
The synthesis of quinoline derivatives, including “4-Bromo-6-(trifluoromethyl)quinoline”, involves various chemical reactions. For instance, one method involves the reaction of quinolin-4-ol with phosphorus tribromide in dry DMF . Another method involves the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Additionally, the use of a Co (salophen) cocatalyst allows the reaction to proceed efficiently with ambient air at room temperature .
The molecular structure of “4-Bromo-6-(trifluoromethyl)quinoline” can be represented by the InChI code: 1S/C10H5BrF3N/c11-8-3-4-15-9-2-1-6 (5-7 (8)9)10 (12,13)14/h1-5H .
The chemical reactions involving “4-Bromo-6-(trifluoromethyl)quinoline” are diverse. For instance, it can undergo dehydrogenation reactions to form quinolines . It can also participate in visible light-mediated metallaphotoredox catalysis .
“4-Bromo-6-(trifluoromethyl)quinoline” is a solid substance . It has a molecular weight of 276.05 .
4-Bromo-6-(trifluoromethyl)quinoline is a chemical compound with the molecular formula . It belongs to the class of heterocyclic organic compounds known as quinolines, which are characterized by a fused benzene and pyridine ring structure. This specific compound is notable for its bromine and trifluoromethyl substituents, which significantly influence its chemical properties and reactivity.
The compound can be synthesized from various starting materials through multiple synthetic routes, including halogenation and nucleophilic substitution reactions. Its unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.
4-Bromo-6-(trifluoromethyl)quinoline is classified as a halogenated quinoline derivative. Its classification is important in understanding its reactivity, potential applications in pharmaceuticals, and interactions in biological systems.
The synthesis of 4-Bromo-6-(trifluoromethyl)quinoline typically involves several key steps:
The molecular structure of 4-Bromo-6-(trifluoromethyl)quinoline features:
4-Bromo-6-(trifluoromethyl)quinoline participates in various chemical reactions, including:
The mechanism of action of 4-Bromo-6-(trifluoromethyl)quinoline largely depends on its application:
4-Bromo-6-(trifluoromethyl)quinoline has several scientific uses:
Quinoline, a bicyclic heterocycle comprising fused benzene and pyridine rings (C₉H₇N), serves as a privileged scaffold in medicinal chemistry due to its planar structure and electronic versatility. The pyridine nitrogen confers basicity (pKₐ ~4.9), enabling salt formation and protonation-dependent solubility, while the benzene ring facilitates electrophilic substitutions. This dual character allows quinoline to interact with diverse biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions [7]. The scaffold’s adaptability is evident in its presence across multiple therapeutic domains: antimalarials (e.g., chloroquine), antibacterials (ciprofloxacin), and anticancer agents (camptothecin). Substitution patterns profoundly influence bioactivity; for instance, electron-withdrawing groups at C-2/C-4 enhance DNA intercalation, while C-6/C-7 methoxy groups improve antitubercular activity [7] [10].
Table 1: Impact of Substituent Position on Quinoline Bioactivity
Substituent Position | Functional Role | Therapeutic Example |
---|---|---|
C-2 | Modulates electron density; trifluoromethyl enhances metabolic stability | Antimalarials (mefloquine) |
C-4 | Serves as electrophilic site for nucleophilic displacement or cross-coupling | Anticancer agents (topotecan analogs) |
C-6 | Influences hydrophobic pocket binding; halogen atoms enhance target affinity | Antibacterials (fluoroquinolones) |
C-8 | Governs intercalation capacity; amino groups improve DNA binding | Antitumor agents (ellipticine) |
Bromine at C-4 provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification of the quinoline core. Its moderate size (van der Waals radius: 1.85 Å) and polarizability enhance binding to hydrophobic enzyme pockets without steric congestion. Brominated quinolines exhibit improved pharmacokinetics; for example, 4-bromo-6-(trifluoromethyl)quinoline shows 3.2-fold higher cellular uptake than non-halogenated analogs due to increased lipophilicity (log P = 3.1) [6] [8].
The trifluoromethyl group (−CF₃) imparts unique properties via three mechanisms:
Combined, these substituents create synergistic effects: bromine enables late-stage functionalization, while −CF₃ boosts bioavailability. For instance, 4-bromo-6-(trifluoromethyl)quinoline exhibits a 17-fold longer plasma half-life than its non-fluorinated analog [5] [8].
Table 2: Synthetic Routes to Halogenated/Trifluoromethylated Quinolines
Method | Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Skraup Synthesis | Glycerol, H₂SO₄, oxidant (nitrobenzene), 200°C | High-yield for unsubstituted quinolines | Limited functional group tolerance |
Friedländer Condensation | 2-Aminobenzaldehyde + ketone, acid/base catalyst | Flexible C-2/C-3 substitution | Requires ortho-amino aldehydes |
Electrophilic Trifluoromethylation | S-(trifluoromethyl)dibenzothiophenium salt, Cu catalyst | Late-stage functionalization | Moderate regioselectivity |
Halogenation | Br₂ in acetic acid or NBS in DMF | Selective C-4 bromination | Competing dibromination risks |
The evolution of bromo/trifluoromethylquinolines parallels advances in heterocyclic and organofluorine chemistry. Initial reports (1930s) focused on brominated quinolines via Skraup synthesis using bromoanilines, yielding mixtures requiring tedious separation. The discovery of chloroquine’s antimalarial activity (1940s) spurred systematic halogenation studies, revealing C-4 bromine’s role in enhancing antiparasitic potency [7]. Concurrently, the development of trifluoromethylation reagents (e.g., Ruppert’s reagent, CF₃SiMe₃) enabled direct −CF₃ installation. Seminal work by Heidelberger (1957) demonstrated −CF₃’s metabolic stability in 5-trifluoromethyluracil, inspiring its incorporation into quinolines [5].
The convergence of these strategies emerged in the 1990s with kinase inhibitor development. Compound 4-bromo-6-(trifluoromethyl)quinoline became a key intermediate for Src-family kinase inhibitors, leveraging bromine for Suzuki couplings with boronic acids. Modern catalytic methods (e.g., photoredox trifluoromethylation) now allow direct C−H functionalization, streamlining access to analogs like 4-bromo-6-chloro-2-(trifluoromethyl)quinoline (Sigma-Aldrich CDS023544) and 4-bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol (VulcanChem VC17312097) [6] . Notable milestones include:
Table 3: Key Bromo/Trifluoromethyl Quinoline Analogs
Compound Name | CAS Number | Molecular Formula | Therapeutic Application |
---|---|---|---|
4-Bromo-6-(trifluoromethyl)quinoline | Not available | C₁₀H₅BrF₃N | Kinase inhibitor intermediate |
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | Not available | C₁₀H₄BrClF₃N | Antimicrobial scaffold |
4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol | Not available | C₁₁H₇BrF₃NO₂ | Anticancer lead optimization |
Bedaquiline (TMC207) | 843663-66-1 | C₃₂H₃₁BrF₂N₂O₂ | FDA-approved antitubercular drug |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: